3-Thiophenamine oxalate
Overview
Description
3-Thiophenamine oxalate, also known as 3-Aminothiophene Oxalate, is a chemical compound used in various fields of research and industry . It belongs to the family of phenothiazines. The molecular formula is C6H7NO4S, with an average mass of 189.189 Da .
Molecular Structure Analysis
The molecular structure of 3-Thiophenamine oxalate consists of C6H7NO4S . More detailed structural information, such as bond lengths and angles, would require a more specialized database or resource.Scientific Research Applications
Neurohormonal Effects of Recreational Drugs
Research into neurohormonal effects of recreational drugs, such as MDMA (3,4-methylenedioxymethamphetamine), has highlighted the complex interplay between chemical compounds and neurohormonal changes, including oxytocin and cortisol levels. These changes may contribute to mood-enhancing and energy-activation effects in humans, suggesting a potential avenue for exploring the impact of various compounds on human neurobiology and behavior (Parrott, 2016).
Therapeutic Interventions for Hyperoxaluria
In the context of hyperoxaluria, a condition characterized by excessive oxalate production leading to kidney stones and other organ damage, research has focused on identifying therapeutic targets to mitigate oxalate production and its deleterious effects. This includes exploring the role of reactive oxygen species and the potential for treatments that modulate these biological pathways, which could inform approaches to managing conditions related to oxalate metabolism (Joshi & Khan, 2019).
Decomposition of Plutonium Oxalates
The study of plutonium oxalate decomposition reactions offers insights into the thermal decomposition processes of complex chemical compounds, which is critical for nuclear material handling and processing. Understanding these reactions can inform the safe and efficient management of nuclear materials and contribute to advancements in nuclear science and technology (Orr, Sims, & Taylor, 2015).
Environmental Impact of Chemical Compounds
The environmental presence and impact of benzophenone-3, a common component of organic sunscreen products, have been reviewed to understand its ecological risks. Such studies underscore the importance of evaluating the environmental consequences of chemical compounds, which could parallel considerations for the effects of compounds like 3-Thiophenamine oxalate (Kim & Choi, 2014).
Carcinogenic Evaluation of Thiophene Analogues
The evaluation of thiophene analogues for potential carcinogenicity provides a framework for assessing the biological effects of chemical compounds, including their genotoxic potential. This approach is essential for understanding the safety and health implications of chemical exposure, which can inform safety assessments of various compounds (Ashby, Styles, Anderson, & Paton, 1978).
Safety And Hazards
properties
IUPAC Name |
oxalic acid;thiophen-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H5NS.C2H2O4/c2*5-4-1-2-6-3-4;3-1(4)2(5)6/h2*1-3H,5H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSJKTMSLPEDLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1N.C1=CSC=C1N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiophenamine oxalate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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